REACTION_CXSMILES
|
[Al+3].[Cl-].[Cl-].[Cl-].[CH3:5][C:6]1[CH:7]=[C:8]([SH:13])[CH:9]=[C:10]([CH3:12])[CH:11]=1.[C:14](Cl)(=[O:18])[C:15](Cl)=[O:16]>C(Cl)Cl>[CH3:12][C:10]1[C:9]2[C:15](=[O:16])[C:14](=[O:18])[S:13][C:8]=2[CH:7]=[C:6]([CH3:5])[CH:11]=1 |f:0.1.2.3|
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C=C(C1)C)S
|
Name
|
|
Quantity
|
0.6 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated to 120° C. in a microwave reactor for 15 minutes
|
Duration
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15 min
|
Type
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TEMPERATURE
|
Details
|
The solution is cooled
|
Type
|
ADDITION
|
Details
|
is poured
|
Type
|
CUSTOM
|
Details
|
into crushed ice
|
Type
|
EXTRACTION
|
Details
|
The solution is extracted with CH2Cl2
|
Type
|
CUSTOM
|
Details
|
the organic layer is collected
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The solution is dried with MgSO4
|
Type
|
FILTRATION
|
Details
|
is filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated
|
Type
|
CUSTOM
|
Details
|
the residue is purified by flash chromatography with 5% EtOAc in Hexane as the eluent
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC(=CC=2SC(C(C21)=O)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 500 mg | |
YIELD: PERCENTYIELD | 35% | |
YIELD: CALCULATEDPERCENTYIELD | 36.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |